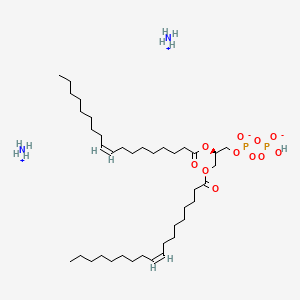

Dioleoylglycerol pyrophosphate ammonium salt

Übersicht

Beschreibung

Dioleoylglycerol pyrophosphate ammonium salt is a bioactive lipid primarily found in plants and yeast. It is known for its involvement in novel signaling pathways and its potential role in triggering homeostatic cellular responses . The compound has two oleyl chains and carries two phosphate groups in its headgroup .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dioleoylglycerol pyrophosphate ammonium salt can be synthesized by adding the compound to a test tube as a chloroform solution and then removing the solvent. Water or buffer is then added to the dry lipid residue followed by sonication . For long-chain variants, a 0.5% Tergitol (detergent) solution is added to the cells .

Industrial Production Methods

The industrial production of this compound involves similar steps but on a larger scale. The compound is stored concentrated, approximately 25 mg/ml in chloroform, as concentrations below 10 mg/ml are not as stable .

Analyse Chemischer Reaktionen

Types of Reactions

Dioleoylglycerol pyrophosphate ammonium salt undergoes various chemical reactions, including dephosphorylation and interactions with cationic proteins and ions . It can interact electrostatically via the electrostatic-hydrogen bond switch mechanism .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include divalent calcium and magnesium cations, which induce deprotonation of the compound’s headgroup .

Major Products Formed

The major products formed from the dephosphorylation of this compound include phosphatidate and diacylglycerol .

Wissenschaftliche Forschungsanwendungen

Cellular Signaling

DGPP functions primarily as a second messenger in signaling pathways. It is involved in the regulation of several physiological processes by modulating the activity of proteins and enzymes. Notably, DGPP has been shown to interact with Transient Receptor Potential 1 (TRPV1) , influencing its function and contributing to cellular responses to environmental stimuli .

Biochemical Pathways

The compound is implicated in novel signaling pathways that affect cellular homeostasis. For instance, DGPP is produced from phosphatidic acid during G-protein activation, suggesting its role in lipid metabolism and signal transduction . Additionally, it has been identified as a product of phosphatidic acid metabolism in various organisms including plants and yeast.

Scientific Research Applications

Dioleoylglycerol pyrophosphate ammonium salt has diverse applications across multiple fields:

Biochemistry

- Assays for TRPV1 Function : DGPP is utilized in biochemical assays to study its effects on TRPV1, which is crucial for understanding pain and inflammatory responses .

- Lipid Metabolism Studies : It serves as a substrate for diacylglycerol kinases (DGKs), facilitating research into lipid metabolism and its regulatory mechanisms .

Plant Biology

- Stress Response : DGPP plays a vital role in abscisic acid signaling pathways, mediating stress-related responses in plants . This application is particularly relevant for agricultural research focused on enhancing crop resilience.

Immunology

- Macrophage Activation : Studies indicate that DGPP can activate macrophages, influencing immune responses and highlighting its potential role in inflammatory diseases .

Pharmaceutical Research

- Therapeutic Potential : Given its involvement in critical signaling pathways, DGPP may have therapeutic implications for conditions such as cancer and metabolic disorders where lipid signaling is disrupted .

Preparation Methods

This compound can be synthesized through specific chemical procedures:

- Synthesis : The compound is typically prepared by dissolving it in chloroform, followed by the removal of the solvent and subsequent addition of water or buffer. This method ensures effective incorporation into cellular membranes for experimental use .

- Storage Conditions : For stability, DGPP should be stored concentrated at approximately 25 mg/ml in chloroform at low temperatures (<-20°C) to prevent degradation into phosphatidic acid .

Case Study 1: Role of DGPP in Plant Stress Responses

Research indicates that DGPP mediates responses to abiotic stress conditions by activating specific signaling cascades. This finding underscores the potential for using DGPP as a tool for enhancing plant resilience against environmental stressors.

Case Study 2: DGPP's Influence on Immune Responses

A study demonstrated that DGPP activates macrophages, leading to increased production of pro-inflammatory cytokines. This highlights its relevance in understanding immune system dynamics and developing therapies for inflammatory diseases.

Wirkmechanismus

Dioleoylglycerol pyrophosphate ammonium salt exerts its effects through electrostatic interactions with cationic proteins and ions . It is synthesized by the phosphorylation action of phosphatidic acid kinase on phosphatidic acid . The formation of this compound from phosphatidic acid alters the physicochemical properties and structural dynamics of the membrane, impacting molecular and ionic binding .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phosphatidic Acid: A signaling lipid with multifunctional properties.

Farnesyl Pyrophosphate Ammonium Salt: Another bioactive lipid used in similar biochemical assays.

Geranylgeranyl Pyrophosphate Ammonium Salt: Used in studies related to lipid signaling.

Uniqueness

Dioleoylglycerol pyrophosphate ammonium salt is unique due to its specific role in abscisic acid signaling and its ability to stimulate stress-related responses in plants . Unlike phosphatidic acid, it has an additional phosphate group, which alters its charge and shape, leading to different interactions and functions .

Biologische Aktivität

Dioleoylglycerol pyrophosphate ammonium salt (DGPP) is a phospholipid derivative that has garnered attention for its biological activity, particularly in signaling pathways and cellular responses. This article synthesizes various research findings, highlighting the compound's mechanisms of action, biological applications, and implications for health and disease.

Overview of Dioleoylglycerol Pyrophosphate

DGPP is a diacylglycerol derivative characterized by the presence of two oleoyl chains and a pyrophosphate group. It plays a pivotal role in cellular signaling, particularly in plants and yeast, where it acts as a second messenger in various metabolic pathways. The compound is synthesized from phosphatidic acid and is involved in the regulation of several physiological processes.

- Signaling Pathways : DGPP is implicated in novel signaling pathways that influence cellular homeostasis. It has been identified as a product of phosphatidic acid metabolism during G-protein activation, suggesting its role in modulating signal transduction pathways in response to environmental stimuli .

- Cellular Uptake : Research indicates that DGPP can be effectively taken up by mammalian cells and yeast. The uptake mechanism involves solubilization in chloroform followed by sonication, allowing it to integrate into cellular membranes .

- Regulation of Enzymatic Activity : DGPP acts as a substrate for specific enzymes, including diacylglycerol kinases (DGKs), which convert diacylglycerol to phosphatidic acid. This conversion is crucial for regulating lipid metabolism and cellular signaling .

Biological Applications

DGPP has several notable biological applications:

- Cell Signaling : In plants, DGPP has been shown to mediate responses to stress conditions by activating downstream signaling cascades .

- Inflammatory Responses : Studies have demonstrated that DGPP possesses pro-inflammatory properties, activating macrophages and influencing immune responses .

- Potential Therapeutic Roles : Given its involvement in signaling pathways, DGPP may have therapeutic potential in conditions such as cancer and metabolic disorders, where dysregulation of lipid signaling is prevalent .

Table 1: Summary of Key Research Findings on DGPP

| Study Reference | Findings | Organism | Key Outcomes |

|---|---|---|---|

| Balboa et al. (1999) | Identified DGPP as a macrophage-activating factor | Macrophages | Induces inflammatory cytokines |

| Munnik et al. (1996) | Established DGPP as a metabolic product of phosphatidic acid | Plants | Role in G-protein activation |

| Oshiro et al. (2003) | Investigated DGPP phosphatase activity | Saccharomyces cerevisiae | Regulation of DGPP levels |

Eigenschaften

IUPAC Name |

diazanium;[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H74O11P2.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)47-35-37(36-48-52(45,46)50-51(42,43)44)49-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h17-20,37H,3-16,21-36H2,1-2H3,(H,45,46)(H2,42,43,44);2*1H3/b19-17-,20-18-;;/t37-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWIEYLZDXPRIY-AXQFFRRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OP(=O)(O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OP(=O)(O)[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H80N2O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1039688 | |

| Record name | Dioleoylglycerol pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1039688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

815.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474943-14-1 | |

| Record name | Dioleoylglycerol pyrophosphate ammonium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474943141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioleoylglycerol pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1039688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIAMMONIUM 1,2-DIOLEOYL-SN-GLYCEROPYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSK5Q66IWS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.